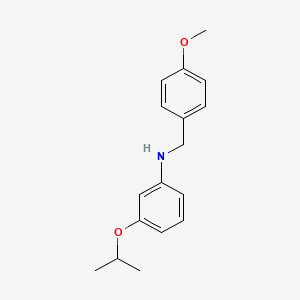![molecular formula C18H15Cl2N B1385340 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040681-98-8](/img/structure/B1385340.png)
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline
Descripción general
Descripción
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a biochemical compound used for proteomics research . It has a molecular formula of C18H15Cl2N and a molecular weight of 316.22 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline consists of a naphthyl group (a two-ring aromatic hydrocarbon), an ethyl group (a two-carbon alkyl), and an aniline group (an aromatic amine), with two chlorine atoms attached to the aniline ring .Aplicaciones Científicas De Investigación
Analytical Methodologies
- Spectrophotometric Analysis : 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, and similar compounds, are utilized in spectrophotometric procedures for determining trace amounts of aniline. This involves diazotization, coupling with N-(1-naphthyl)ethylenediamine, and extraction of dyes for accurate measurements (Norwitz & Keliher, 1982).
Chemical Synthesis and Reactions
- Reactivity with Other Compounds : The reactivity of similar naphthalene derivatives with various agents, such as ammonia and aniline, has been explored. These reactions result in compounds like 1, 3-dihydroxy-2-naphthamide and 1, 3-dihydroxy-2-naphthanilide, highlighting the versatile chemical applications of such naphthalene-based compounds (Huang, 1958).
Sensing and Detection
- Fluorescent Sensing : Molecules incorporating aniline and naphthyridine moieties, akin to 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, serve as selective sensors for substances like guanine. These compounds offer potential in biological and chemical sensing due to their ability to bind and generate detectable signals (Lu, Phang, & Fang, 2016).
Materials Science and Polymerization
- Polymerization Catalysts : Certain complexes derived from bulky anilinotropone ligands, which are structurally related to 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, have been investigated for their utility in ethylene polymerization. These studies provide insights into the potential use of such compounds in advanced materials science (Jenkins & Brookhart, 2004).
Protection and De-protection in Organic Synthesis
- Protecting Group Removal : The use of derivatives of naphthyl compounds in the removal of protecting groups on sensitive substrates demonstrates their role in intricate organic synthesis processes. This highlights their significance in the synthesis of complex organic molecules (Lloyd et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dichloro-N-(2-naphthalen-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N/c19-16-9-4-10-17(18(16)20)21-12-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,21H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGKIHJMDYUVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)
![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)



![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)


![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)